molecular formula C8H9BrO2 B094514 2-Bromo-1,3-dimethoxybenzene CAS No. 16932-45-9

2-Bromo-1,3-dimethoxybenzene

Cat. No. B094514
CAS RN: 16932-45-9
M. Wt: 217.06 g/mol
InChI Key: VHVYSMMZHORFKU-UHFFFAOYSA-N
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Description

2-Bromo-1,3-dimethoxybenzene is a brominated derivative of dimethoxybenzene, a compound that features prominently in various organic synthesis processes. The presence of bromine and methoxy groups on the benzene ring makes it a versatile intermediate for further chemical transformations.

Synthesis Analysis

The synthesis of brominated benzene derivatives, such as 2-Bromo-1,3-dimethoxybenzene, often involves regioselective bromination techniques. For instance, the synthesis of various 1,2-dibromobenzenes, which are valuable precursors for organic transformations, has been described using sequences that include regioselective bromination, ortho-metalation, and halogen/metal permutations . Additionally, the NBS bromination of dimethoxy-dimethylbenzene under various conditions has been studied, leading to different bromination products and showcasing the synthetic utility of these methods .

Molecular Structure Analysis

The molecular structure of brominated benzene derivatives can be significantly affected by the presence of bromine. For example, the study of bromine substitution on 2,3-dimethoxybenzaldehyde revealed that bromine atoms decrease certain intermolecular contacts while increasing others, such as H···Br and Br···Br interactions, which can influence the crystalline arrangements of these compounds .

Chemical Reactions Analysis

Brominated benzene derivatives are known to participate in a variety of chemical reactions. For example, the palladium-catalyzed amination of dibromobenzene derivatives can lead to the formation of polyaza macrocycles, although the yields depend on the structure of the starting compound and the polyamine used . Furthermore, the bromination-dehydrobromination of certain compounds can yield synthetic equivalents useful in Michael addition reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated benzene derivatives like 2-Bromo-1,3-dimethoxybenzene are influenced by the substituents on the benzene ring. The introduction of bromine can affect the reactivity, as well as the linear and third-order nonlinear optical properties of these compounds. For instance, bromine substitution has been shown to enhance the nonlinear third-order susceptibility, which is a desirable property for materials used in nonlinear optics . Additionally, the crystal structure and molecular conformation of brominated benzene derivatives can be studied using spectroscopic methods and theoretical calculations, providing insights into their stability and charge transfer characteristics .

Scientific Research Applications

  • Synthesis of Sulfur-functionalized Benzoquinones : A study by Aitken et al. (2016) explored the regioselective bromination of dimethoxybenzene derivatives, leading to the synthesis of sulfur-containing quinone derivatives, which are important in pharmaceutical and material science research (Aitken, Jethwa, Richardson, & Slawin, 2016).

  • Preparation for Pharmacokinetic Studies : Wang, Fawwaz, and Heertum (1993) synthesized a dimethoxybenzene derivative for in vivo pharmacokinetic and pharmacodynamic evaluation, indicating its utility in drug development (Wang, Fawwaz, & Heertum, 1993).

  • Ring Expansion in Chemical Synthesis : Agou et al. (2015) investigated the treatment of dimethoxybenzene compounds with alkyne molecules, highlighting the potential for creating complex chemical structures useful in various synthetic applications (Agou, Wasano, Sasamori, Guo, Nagase, & Tokitoh, 2015).

  • Regioselective Photoprotonation Studies : Research by Mathivanan et al. (1992) on the photoprotonation of dimethoxybenzenes in specific solvents contributes to the understanding of chemical reactions under light exposure, which is critical in photochemistry (Mathivanan, Cozens, McCLELLAND, & Steenken, 1992).

  • Synthesis of 2H-Indazolo[2,1-b]phthalazine-triones : Ghorbani-Vaghei et al. (2011) used a derivative of dimethoxybenzene in the synthesis of phthalazine-triones, demonstrating its role in facilitating complex organic syntheses (Ghorbani-Vaghei, Karimi-Nami, Toghraei-Semiromi, Amiri, & Ghavidel, 2011).

  • Aryne Cross-Coupling Reactions : Diemer et al. (2011) studied the use of dimethoxybenzene in aryne cross-coupling reactions, which is significant in the field of organic synthesis, especially for creating biaryl compounds (Diemer, Begaud, Leroux, & Colobert, 2011).

Safety And Hazards

2-Bromo-1,3-dimethoxybenzene can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It should be stored in a cool place, with the container kept tightly closed in a dry and well-ventilated place .

properties

IUPAC Name

2-bromo-1,3-dimethoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrO2/c1-10-6-4-3-5-7(11-2)8(6)9/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHVYSMMZHORFKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC=C1)OC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00346455
Record name 2-Bromo-1,3-dimethoxybenzene
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-1,3-dimethoxybenzene

CAS RN

16932-45-9
Record name 2-Bromo-1,3-dimethoxybenzene
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-1,3-dimethoxybenzene
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Record name 2-bromo-1,3-dimethoxybenzene
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Synthesis routes and methods

Procedure details

In a solution of 1,3-dimethoxybenzene (3.0 g, 21.7 mmol) dissolved in diethyl ether (90 ml), a 1.65M solution of n-butyl lithium in n-hexane (19.8 ml, 32.7 mmol of n-butyl lithium) was added at room temperature, and a reaction mixture was heated to reflux for 4 hours. After cooling the reaction mixture to 0° C., a solution of carbon tetrabromide (15.8 g, 47.7 mmol) in diethyl ether (60 ml) was added to the mixture, and stirred at room temperature for 20 hours. A small amount of water was added to the reaction mixture, and then the reaction mixture was diluted with ethyl acetate (90 ml). The organic layer was washed with water and dried over anhydrous magnesium sulfate. Thereafter, the solvent was evaporated off, and the residue was purified by column chromatography to obtain 1-bromo-2,6-dimethoxybenzene (2.70 g).
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3 g
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90 mL
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60 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
50
Citations
V Diemer, M Begaud, FR Leroux, F Colobert - 2011 - Wiley Online Library
Tri‐ and tetrasubstituted ortho‐bromobiaryls have been synthesized in good‐to‐excellent yields by aryne cross‐coupling reactions starting from 1,3‐dimethoxybenzene and …
C Michon, M Murai, M Nakatsu, J Uenishi, M Uemura - Tetrahedron, 2009 - Elsevier
Directed lithiation of 1,3-diheteroatom substituted arene chromium complexes gave regioisomeric compounds depending on the nature of quenching electrophiles. Quenching of …
Number of citations: 11 www.sciencedirect.com
SL Gargaro, BS Dunson, JD Sieber - Synlett, 2020 - thieme-connect.com
The Suzuki–Miyaura cross-coupling reaction of 2-bromo-1,3-bis(trifluoromethyl)benzene with arylboronic acids was evaluated and determined to suffer from the formation of large …
Number of citations: 3 www.thieme-connect.com
A Bhana - 2017 - scholar.sun.ac.za
In this thesis it is reported the attempts to synthesise a series of distal thioether functionalised resorcinarene ligands. Chapter 1 provides an overview in order to familiarize the reader …
Number of citations: 2 scholar.sun.ac.za
D Schaarschmidt, M Grumbt… - European Journal of …, 2014 - Wiley Online Library
Planar‐chiral phosphinoferrocene [Fe(η 5 ‐C 5 H 3 ‐1‐PPh 2 ‐2‐(E)‐CH=CHPh)(η 5 ‐C 5 H 5 )] (4) was applied in the presence of palladium in Suzuki–Miyaura couplings for the …
Q Zhao, C Li, CH Senanayake… - Chemistry–A European …, 2013 - Wiley Online Library
An efficient method for sterically demanding Suzuki–Miyaura coupling reactions has been developed with two catalysts, Pd/BI-DIME (see scheme) and Pd/phenanthrene-based ligand. …
U Lüning, M Müller - Chemische Berichte, 1990 - Wiley Online Library
The addition of lithium aryls 3 to 1,10‐phenanthroline (2), functionalization of the rearomatized bisadduct 8b to the tetraphenol 8d, and cyclization of 8d with two equivalents of an α,ω‐…
C Vila, S Cembellín, V Hornillos… - … A European Journal, 2015 - Wiley Online Library
A Pd‐catalyzed direct cross‐coupling of two distinct aryl bromides mediated by tBuLi is described. The use of [Pd‐PEPPSI‐IPr] or [Pd‐PEPPSI‐IPent] as catalyst allows for the efficient …
R Kuwano, E Lee, S Won - Organic letters, 2021 - ACS Publications
Miyaura borylation, that is, palladium-catalyzed cross-coupling between bromoarenes and diboron, offers a versatile method for preparing arylboronates; however, a costly and …
Number of citations: 5 pubs.acs.org
C Li, D Chen, W Tang - Synlett, 2016 - thieme-connect.com
Despite the increasing applicability of cross-couplings in organic synthesis, there remain many challenging issues. In the past years, we have designed and developed several classes …
Number of citations: 53 www.thieme-connect.com

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